molecular formula C18H22N2O4 B2467969 Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate CAS No. 2411266-79-8

Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate

Cat. No. B2467969
CAS RN: 2411266-79-8
M. Wt: 330.384
InChI Key: QSTJHBUYDFSXNM-UHFFFAOYSA-N
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Description

The compound “Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a benzoxazine ring, and a carboxylate ester group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . Benzoxazine is a type of heterocyclic compound containing a benzene ring fused to an oxazine ring. Carboxylate esters are derived from carboxylic acids and are often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tert-butyl group is a bulky, aliphatic group, the benzoxazine is a heterocyclic aromatic ring, and the carboxylate ester group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

Tert-butyl groups are known to be quite inert, but can undergo reactions under certain conditions . Benzoxazines can participate in ring-opening polymerization reactions. Carboxylate esters are known to undergo hydrolysis, transesterification, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Generally, the presence of the benzoxazine ring could potentially impart aromaticity to the molecule. The tert-butyl group is nonpolar, while the carboxylate ester group is polar, which could impact the compound’s solubility .

Mechanism of Action

Without specific context (such as biological activity), it’s hard to define a ‘mechanism of action’ for this compound. If this compound is a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its applications. If it has pharmaceutical applications, future work could involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-6-16(21)19-12-13-7-8-14-15(11-13)23-10-9-20(14)17(22)24-18(2,3)4/h7-8,11H,9-10,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTJHBUYDFSXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC2=C(C=C1)N(CCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate

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